molecular formula C7H6BrN3S B12980149 4-Bromo-2-(3-methyl-1H-pyrazol-1-YL)thiazole

4-Bromo-2-(3-methyl-1H-pyrazol-1-YL)thiazole

Cat. No.: B12980149
M. Wt: 244.11 g/mol
InChI Key: XQVXJZZJOUIYTQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole is a heterocyclic compound that features both a thiazole and a pyrazole ringThe presence of bromine and the pyrazole moiety can impart unique chemical properties, making it a valuable intermediate in various synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with a thiazole derivative in the presence of a brominating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization and bromination processes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters can lead to efficient large-scale production. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles and pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the heterocyclic rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole
  • 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole-5-boronic acid pinacol ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The combination of the thiazole and pyrazole rings, along with the bromine atom, makes it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

4-bromo-2-(3-methylpyrazol-1-yl)-1,3-thiazole

InChI

InChI=1S/C7H6BrN3S/c1-5-2-3-11(10-5)7-9-6(8)4-12-7/h2-4H,1H3

InChI Key

XQVXJZZJOUIYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NC(=CS2)Br

Origin of Product

United States

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